REACTION_CXSMILES
|
CO.C1COCC1.[CH2:8]([O:10][C:11]([C:13]1[S:17][C:16](S(C)(=O)=O)=[N:15][C:14]=1[NH2:22])=[O:12])[CH3:9].[BH4-].[Na+]>O.C(OCC)(=O)C>[CH2:8]([O:10][C:11]([C:13]1[S:17][CH:16]=[N:15][C:14]=1[NH2:22])=[O:12])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
4-amino-2-methanesulfonylthiazole-5-carboxylic acid ethyl ester
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions over a period of 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3 liters of water and 3 liters of saturated brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccating agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=CS1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |